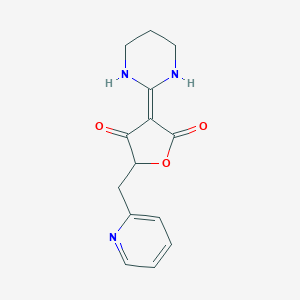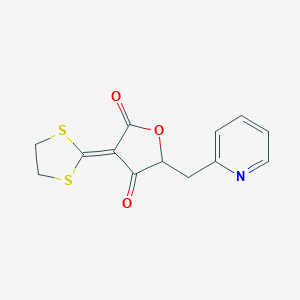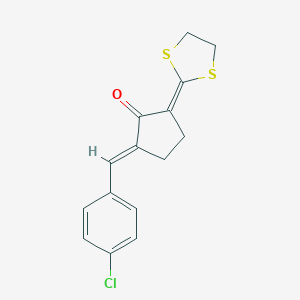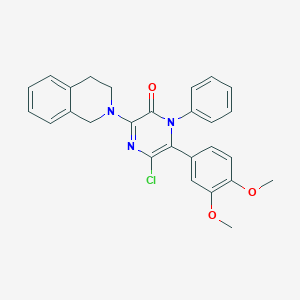![molecular formula C20H22O5 B290185 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone, also known as APE, is a chemical compound that belongs to the family of ketones. This compound has been studied extensively due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is not fully understood, but it is believed to involve the interaction of the ketone group with specific proteins. This interaction can lead to changes in protein conformation and function, ultimately resulting in the observed biological effects of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
Biochemical and Physiological Effects:
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to inhibit the activity of certain enzymes and to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the primary advantages of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its selectivity for specific proteins, which allows for the detection of these proteins in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to have low toxicity and to be relatively easy to synthesize. However, one limitation of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. One area of interest is the development of new synthetic methods for producing 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and related compounds. Additionally, there is potential for the use of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone in the development of new diagnostic and therapeutic agents for cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone and to identify its specific protein targets.
合成法
The synthesis of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone involves the reaction of 2-(2-Acetylphenoxy)ethanol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzophenone in the presence of a palladium catalyst to yield the final product, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone. This method has been optimized to produce high yields of 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone.
科学的研究の応用
1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for detecting proteins. 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been shown to selectively bind to specific proteins, allowing for their detection in complex biological samples. Additionally, 1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
特性
分子式 |
C20H22O5 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-acetylphenoxy)ethoxy]ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H22O5/c1-15(21)17-7-3-5-9-19(17)24-13-11-23-12-14-25-20-10-6-4-8-18(20)16(2)22/h3-10H,11-14H2,1-2H3 |
InChIキー |
WUOUMLJRYWOWRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
正規SMILES |
CC(=O)C1=CC=CC=C1OCCOCCOC2=CC=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)





![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)


![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)